molecular formula C23H25ClN2O4 B5264940 3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride

3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride

Numéro de catalogue: B5264940
Poids moléculaire: 428.9 g/mol
Clé InChI: GBJNLFUFOBWTDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride, also known as ABT-639, is a selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories in 2011 and has since been used in various scientific research applications.

Mécanisme D'action

3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, this compound reduces the influx of calcium ions into neurons, leading to decreased excitability and neurotransmitter release. This mechanism of action has been shown to be effective in reducing pain and seizures in animal models.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on neuronal activity and neurotransmitter release. It has been shown to reduce the release of glutamate, a major excitatory neurotransmitter, and increase the release of GABA, a major inhibitory neurotransmitter. This compound has also been shown to reduce the activity of nociceptive neurons, leading to decreased pain sensitivity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride in lab experiments is its selectivity for T-type calcium channels. This allows researchers to study the specific effects of blocking these channels without affecting other calcium channels. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound.

Orientations Futures

There are several future directions for the study of 3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride. One potential application is in the treatment of chronic pain and neuropathic pain in humans. This compound has shown promising results in animal models, and further studies are needed to determine its efficacy and safety in humans. Another potential application is in the treatment of epilepsy, particularly absence seizures. This compound has shown efficacy in animal models, and further studies are needed to determine its potential as a treatment for epilepsy. Finally, this compound may have potential as a sleep aid, and further studies are needed to determine its effects on sleep in humans.
Conclusion
This compound is a selective T-type calcium channel blocker that has shown promising results in various scientific research applications. Its mechanism of action involves the reduction of neuronal excitability and neurotransmitter release, leading to decreased pain sensitivity and seizure activity. While there are limitations to its use in lab experiments, this compound has several potential future directions for the treatment of pain, epilepsy, and sleep disorders.

Méthodes De Synthèse

The synthesis of 3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride involves the reaction of 3-(4-bromobenzyl)-8-ethoxy-2H-chromen-2-one with piperazine in the presence of a base. The resulting intermediate is then reacted with phosgene to form the final product, this compound hydrochloride. The yield of this synthesis method is approximately 25%.

Applications De Recherche Scientifique

3-[(4-benzylpiperazin-1-yl)carbonyl]-8-ethoxy-2H-chromen-2-one hydrochloride has been used in various scientific research applications, including the study of pain, epilepsy, and sleep disorders. It has been shown to have analgesic effects in animal models of chronic pain and neuropathic pain. This compound has also been studied for its potential use in the treatment of absence seizures and as a sleep aid.

Propriétés

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-8-ethoxychromen-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4.ClH/c1-2-28-20-10-6-9-18-15-19(23(27)29-21(18)20)22(26)25-13-11-24(12-14-25)16-17-7-4-3-5-8-17;/h3-10,15H,2,11-14,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJNLFUFOBWTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.